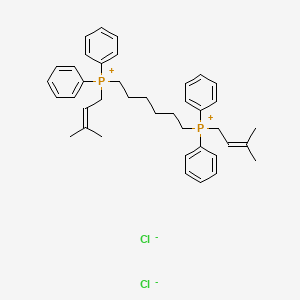
(1S)-1-(4-azepan-1-ylphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol is a chiral compound with a phenyl ring substituted with an azepane group and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with an azepane derivative. The reaction conditions often require a strong base and a polar aprotic solvent to facilitate the substitution reaction. For example, the reaction between 4-bromoacetophenone and azepane in the presence of potassium carbonate and dimethylformamide (DMF) can yield the desired product.
Industrial Production Methods
Industrial production of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The azepane group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Jones reagent can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of (1S)-1-[4-(Azepan-1-yl)phenyl]ethanone.
Reduction: Formation of (1S)-1-[4-(Azepan-1-yl)cyclohexyl]ethan-1-ol.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The azepane group can interact with biological receptors, potentially modulating their activity. The phenyl ring and hydroxyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1S)-1-[4-(Piperidin-1-yl)phenyl]ethan-1-ol: Similar structure but with a piperidine ring instead of an azepane ring.
(1S)-1-[4-(Morpholin-1-yl)phenyl]ethan-1-ol: Contains a morpholine ring instead of an azepane ring.
(1S)-1-[4-(Pyrrolidin-1-yl)phenyl]ethan-1-ol: Features a pyrrolidine ring in place of the azepane ring.
Uniqueness
(1S)-1-[4-(Azepan-1-yl)phenyl]ethan-1-ol is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
(1S)-1-[4-(azepan-1-yl)phenyl]ethanol |
InChI |
InChI=1S/C14H21NO/c1-12(16)13-6-8-14(9-7-13)15-10-4-2-3-5-11-15/h6-9,12,16H,2-5,10-11H2,1H3/t12-/m0/s1 |
Clé InChI |
ZHXXYKCOAAVASV-LBPRGKRZSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)N2CCCCCC2)O |
SMILES canonique |
CC(C1=CC=C(C=C1)N2CCCCCC2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


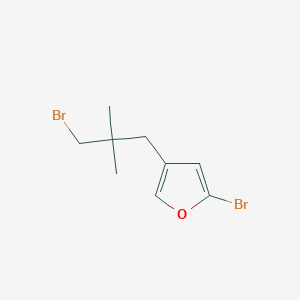
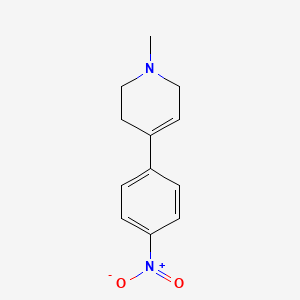

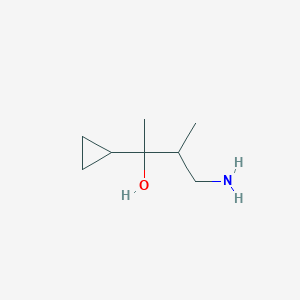
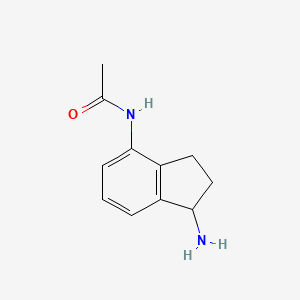
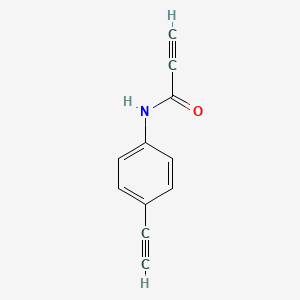

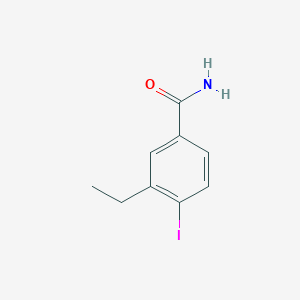
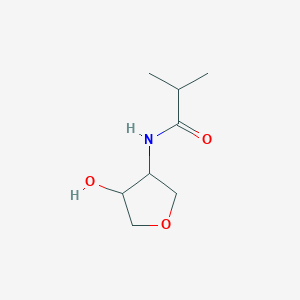
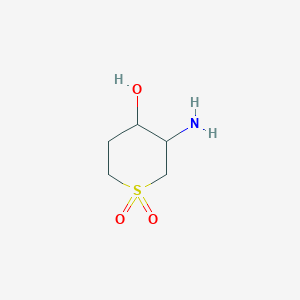
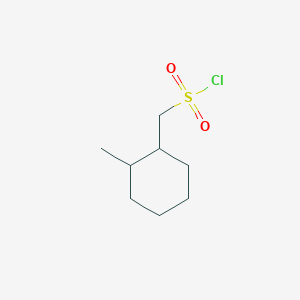
![6-Chloro-5-fluorothieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13155007.png)

